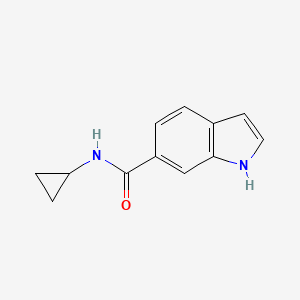

N-cyclopropyl-1H-indole-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclopropyl-1H-indole-6-carboxamide” is a derivative of indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives can be synthesized using various methods. One such method involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives are versatile building blocks in synthesis, providing access to diverse heterocycles . They are substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process .Physical And Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . The exact physical and chemical properties of “N-cyclopropyl-1H-indole-6-carboxamide” are not available in the retrieved data.科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-cyclopropyl-1H-indole-6-carboxamide, focusing on six unique fields:

Anticancer Applications

N-cyclopropyl-1H-indole-6-carboxamide: has shown potential as an anticancer agent. Indole derivatives are known for their ability to inhibit various cancer cell lines. This compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy . Research has demonstrated its efficacy against breast cancer, lung cancer, and leukemia cells, highlighting its broad-spectrum anticancer properties.

Antiviral Activity

Indole derivatives, including N-cyclopropyl-1H-indole-6-carboxamide , have been investigated for their antiviral properties. These compounds can inhibit the replication of viruses such as influenza and HIV . The mechanism involves the disruption of viral RNA synthesis and inhibition of viral enzymes, which are crucial for viral replication. This makes it a valuable compound in the development of antiviral drugs.

Anti-inflammatory Effects

N-cyclopropyl-1H-indole-6-carboxamide: exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

Antimicrobial Applications

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens . It works by disrupting the cell membrane integrity of microbes, leading to cell death. This property is particularly useful in developing new antibiotics to combat antibiotic-resistant strains of bacteria.

Neuroprotective Effects

Research has shown that N-cyclopropyl-1H-indole-6-carboxamide can protect neurons from oxidative stress and apoptosis . This neuroprotective effect is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound helps in maintaining neuronal health and function, potentially slowing the progression of these diseases.

Antioxidant Properties

N-cyclopropyl-1H-indole-6-carboxamide: possesses strong antioxidant properties . It can scavenge free radicals and reduce oxidative stress in cells. This property is valuable in preventing cellular damage caused by oxidative stress, which is implicated in aging and various chronic diseases.

These applications highlight the versatility and potential of N-cyclopropyl-1H-indole-6-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

A brief review of the biological potential of indole derivatives

作用機序

Target of Action

N-cyclopropyl-1H-indole-6-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Mode of Action

The interaction of N-cyclopropyl-1H-indole-6-carboxamide with its targets results in the inhibition of the activity of various enzymes and proteins . This inhibition is primarily due to the formation of hydrogen bonds between the carboxamide moiety of the compound and the target proteins or enzymes .

Biochemical Pathways

Indole derivatives, including N-cyclopropyl-1H-indole-6-carboxamide, are known to affect various biological pathways. They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by N-cyclopropyl-1H-indole-6-carboxamide would depend on the specific targets it interacts with.

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process , which could be further explored in the future.

特性

IUPAC Name |

N-cyclopropyl-1H-indole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12(14-10-3-4-10)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAJIQKFINOEJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(C=C2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1H-indole-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

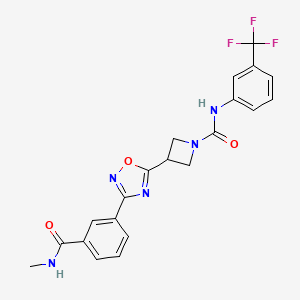

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)

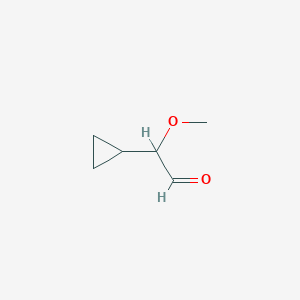

![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)

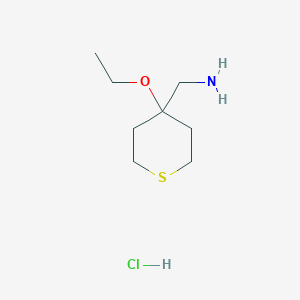

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)